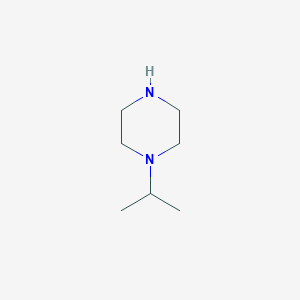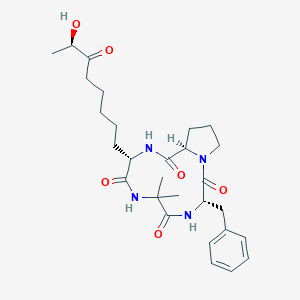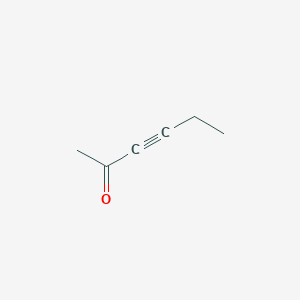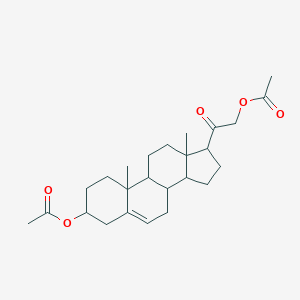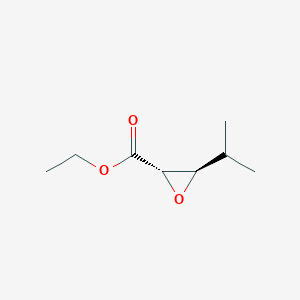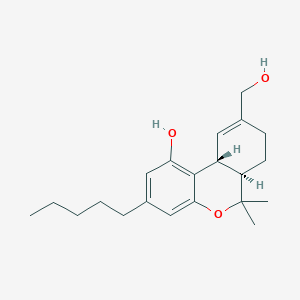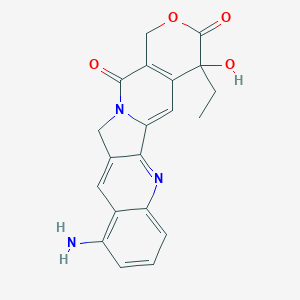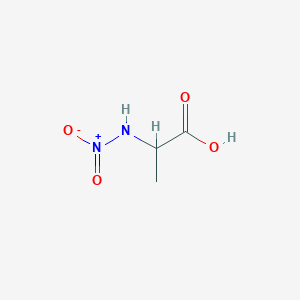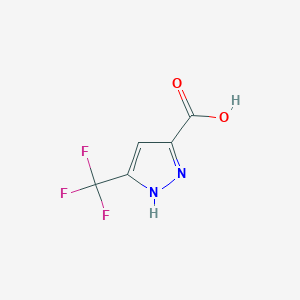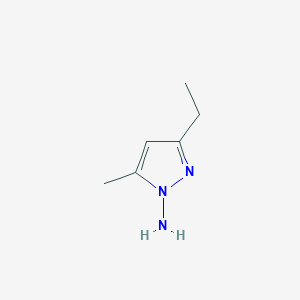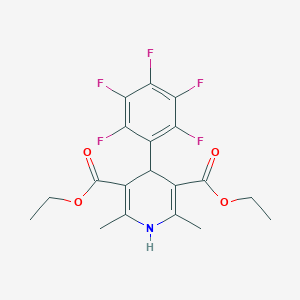
SW155246
描述
SW155246 是一种选择性抑制 DNA 甲基转移酶 1 (DNMT1) 的抑制剂,DNMT1 是一种负责在细胞分裂过程中维持 DNA 甲基化模式的酶。 该化合物因其通过抑制 DNA 甲基化重新激活肿瘤抑制基因的能力而显示出在癌症研究中的潜力 .
科学研究应用
SW155246 在科学研究中具有多种应用:
作用机制
SW155246 通过选择性抑制 DNA 甲基转移酶 1 来发挥其作用。这种抑制阻止甲基转移到 DNA 中的胞嘧啶残基,导致沉默基因的重新激活,包括肿瘤抑制基因。 该化合物与 DNA 甲基转移酶 1 的活性位点结合,阻止其酶活性 .
生化分析
Biochemical Properties
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide plays a crucial role in biochemical reactions by inhibiting DNMT1. This enzyme is responsible for maintaining DNA methylation patterns, which are essential for gene regulation and cellular differentiation. By inhibiting DNMT1, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide induces demethylation of cytosines, leading to changes in gene expression. The compound interacts specifically with DNMT1, binding to its active site and preventing it from catalyzing the methylation of DNA .
Cellular Effects
The effects of 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide on various cell types are profound. In cancer cells, such as A549 cells, the compound induces the re-expression of tumor suppressor genes like RASSF1, which can inhibit cell proliferation and induce apoptosis . Additionally, the compound influences cell signaling pathways by altering the methylation status of key regulatory genes. This can lead to changes in cellular metabolism, differentiation, and overall cell function.
Molecular Mechanism
At the molecular level, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide exerts its effects by binding to the active site of DNMT1. This binding inhibits the enzyme’s activity, preventing the transfer of methyl groups to cytosine residues in DNA. The inhibition of DNMT1 leads to a reduction in DNA methylation, which can result in the reactivation of silenced genes. This mechanism is particularly important in the context of cancer, where hypermethylation of tumor suppressor genes is a common occurrence .
准备方法
合成路线和反应条件
SW155246 的合成涉及多个步骤,从制备核心磺酰胺结构开始。反应通常涉及氯苯衍生物的硝化,然后磺化,最后与萘酚衍生物偶联。 最终产物通过重结晶或色谱法纯化,以达到高纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地减少浪费和成本。 先进的技术,如连续流动反应器和自动化合成,可用于提高效率 .
化学反应分析
反应类型
SW155246 主要由于存在硝基和磺酰胺基等反应性官能团而发生取代反应。 它也可以参与还原反应,其中硝基被还原为胺 .
常用试剂和条件
取代反应: 通常涉及胺或硫醇等亲核试剂,在碱性条件下进行。
还原反应: 通常使用氢气和钯催化剂或硼氢化钠等还原剂.
主要产物
相似化合物的比较
类似化合物
泽布拉林: 另一种 DNA 甲基转移酶抑制剂,但与 SW155246 相比选择性较低。
独特之处
This compound 由于其对 DNA 甲基转移酶 1 的高选择性而独一无二,使其成为研究这种酶在表观遗传调控和癌症中的特定作用的宝贵工具 .
属性
IUPAC Name |
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYDEJYIVZNWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420092-79-1 | |
| Record name | 420092-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?
A: While the precise binding mode of this compound to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, this compound prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its impact on DNMT inhibition?
A: The research highlights the existence of "activity cliffs" surrounding this compound. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



